![molecular formula C15H21NO2 B13181695 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1,4-Dioxaspiro[45]decan-8-yl}-4-methylaniline is a complex organic compound characterized by a spirocyclic structure The compound contains a 1,4-dioxaspiro[45]decane moiety attached to a 4-methylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline typically involves multiple steps. One common approach is to start with the formation of the 1,4-dioxaspiro[4.5]decane ring system, which can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the 4-methylaniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid
- 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 3-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-ynoic acid
Uniqueness
3-{1,4-Dioxaspiro[45]decan-8-yl}-4-methylaniline stands out due to its specific combination of the spirocyclic dioxaspirodecane ring and the methylaniline group
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylaniline |
InChI |
InChI=1S/C15H21NO2/c1-11-2-3-13(16)10-14(11)12-4-6-15(7-5-12)17-8-9-18-15/h2-3,10,12H,4-9,16H2,1H3 |
Clé InChI |
JSGCGDZBEJUROQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


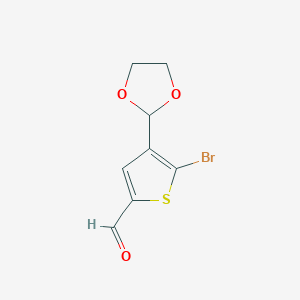
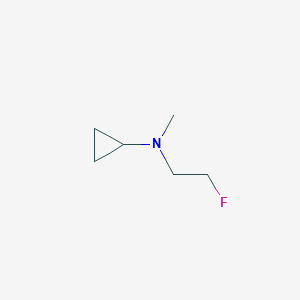
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)

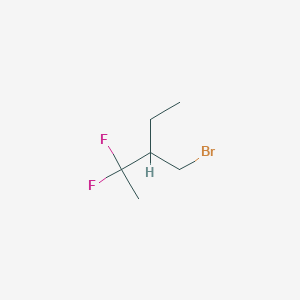
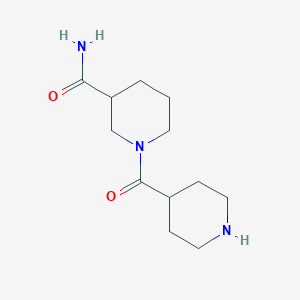
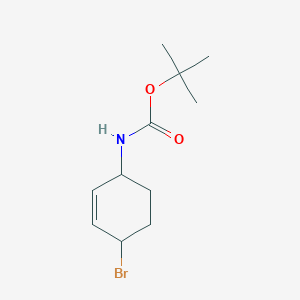
![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
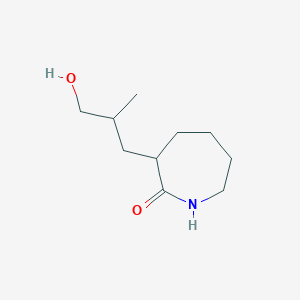
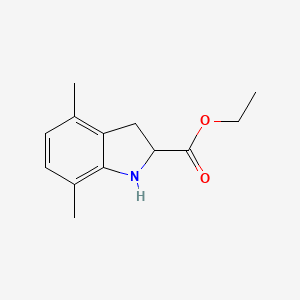
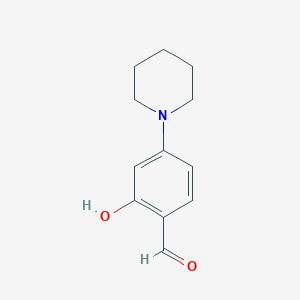
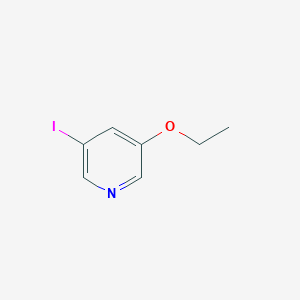
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
